molecular formula C18H14Cl2N4O2 B2918125 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1257551-22-6

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Katalognummer: B2918125
CAS-Nummer: 1257551-22-6
Molekulargewicht: 389.24
InChI-Schlüssel: PVHQZHVRGMPPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and pre-clinical pharmaceutical research. Its structure incorporates a benzamide core linked to a pyridyl-substituted pyridazine ring via an ethoxyethyl chain, a design feature common in the development of kinase inhibitors and other targeted therapies . The dichloro and pyridazine substituents are known to enhance molecular recognition and binding affinity toward biological targets . This compound is intended for use in biochemical assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules . Researchers can utilize this reagent to probe biological pathways and develop new therapeutic agents for various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a laboratory setting.

Eigenschaften

IUPAC Name

2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c19-12-4-5-14(20)13(11-12)18(25)22-9-10-26-17-7-6-16(23-24-17)15-3-1-2-8-21-15/h1-8,11H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQZHVRGMPPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Result of Action

The inhibition of TYK2, JAK1, JAK2, and JAK3 by the compound can lead to a variety of molecular and cellular effects. These effects largely depend on the specific cellular context and the pathways that these kinases are involved in. For instance, inhibition of the IL-12, EPO, and IL-6 pathways can modulate immune response, erythropoiesis, and inflammation, respectively.

Biologische Aktivität

2,5-Dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic compound with significant biological activity, particularly as an inhibitor of various kinases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H14_{14}Cl2_{2}N4_{4}O2_{2}, with a molecular weight of approximately 389.24 g/mol. The compound features a benzamide core with dichloro and pyridazinyl substitutions that contribute to its biological activity.

PropertyValue
Molecular FormulaC18_{18}H14_{14}Cl2_{2}N4_{4}O2_{2}
Molecular Weight389.24 g/mol
CAS Number1257551-22-6

The primary mechanism of action for this compound involves the inhibition of several Janus kinases (JAKs), specifically TYK2, JAK1, JAK2, and JAK3. These kinases play critical roles in various signaling pathways related to immune response and cellular proliferation.

Target Kinases

  • TYK2 : Involved in signaling for several cytokines.
  • JAK1 : Plays a role in the immune system and hematopoiesis.
  • JAK2 : Important for erythropoiesis and immune response.
  • JAK3 : Primarily expressed in lymphocytes, crucial for immune function.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

  • Anticancer Activity : The inhibition of JAKs can lead to decreased proliferation of cancer cells by disrupting their signaling pathways.
  • Anti-inflammatory Effects : By targeting TYK2 and JAK1, the compound may reduce the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies suggest that pyridazine derivatives possess antimicrobial activity against various pathogens.

Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives, including compounds structurally related to this compound). The results demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory potential of pyridazine derivatives. The study found that these compounds could effectively inhibit IL-6 production in LPS-stimulated macrophages, suggesting that they may serve as therapeutic agents for inflammatory diseases .

Study 3: Antimicrobial Activity

In a comparative study on various pyridazine derivatives, it was reported that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 3.12 to 12.5 µg/mL, indicating strong potential for development as antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide with a structurally related benzamide derivative, N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS 1329897-56-4) :

Property This compound N-(2-(Diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Molecular Formula C₁₈H₁₄Cl₂N₄O₂ C₂₅H₂₉ClN₄O₄S
Molecular Weight 397.24 g/mol 517.0 g/mol
Key Functional Groups - 2,5-Dichlorobenzamide
- Pyridazin-3-yl ether
- Pyridin-2-yl
- Benzothiazole
- Dioxopyrrolidinyl
- Diethylaminoethyl
- Methoxy
- Hydrochloride salt
Predicted Solubility Moderate (lipophilic due to Cl and aromatic rings) High (hydrochloride salt enhances aqueous solubility)
Potential Applications Kinase inhibition, CNS disorders Antimicrobial, enzyme modulation

Pharmacological and Biochemical Insights

  • Chlorine atoms enhance electrophilic interactions with ATP-binding pockets, while pyridazine’s planar structure may facilitate π-π stacking in hydrophobic kinase domains.
  • Comparative Compound: The benzothiazole and dioxopyrrolidinyl groups in CAS 1329897-56-4 are associated with antimicrobial activity. The diethylaminoethyl side chain and hydrochloride salt likely improve tissue penetration and solubility, respectively .

Metabolic and Pharmacokinetic Profiles

  • Target Compound : High lipophilicity (logP ~3.5 estimated) may favor blood-brain barrier penetration, making it relevant for CNS targets. However, this could limit aqueous solubility, necessitating formulation adjustments.

Research Findings and Trends

  • Kinase Inhibition: Pyridazine-containing benzamides are reported to inhibit kinases like JAK2 and FLT3, with IC₅₀ values in the nanomolar range. The dichloro substitution in the target compound may enhance potency compared to non-halogenated analogs .
  • Antimicrobial Activity : Benzothiazole derivatives, such as CAS 1329897-56-4, exhibit broad-spectrum activity against Gram-positive bacteria (MIC₉₀: 4–8 µg/mL) due to interference with DNA gyrase .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound’s bioactivity?

  • Methodology : Synthesize ¹³C-labeled analogs at the benzamide carbonyl or pyridazine ring. Use NMR-based metabolic tracing or MS imaging to track compound distribution and metabolite formation in cellular models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.